1-(O-tolyl)ethane-1-sulfonyl chloride

Nucleophilic substitution Reaction kinetics Ortho-effect

1-(O-tolyl)ethane-1-sulfonyl chloride (CAS 1251347-84-8), also known as 1-(2-methylphenyl)ethane-1-sulfonyl chloride, is a specialized arylsulfonyl chloride with a secondary alkyl sulfonyl chloride motif. Its molecular formula is C₉H₁₁ClO₂S (MW 218.70).

Molecular Formula C9H11ClO2S
Molecular Weight 218.70 g/mol
Cat. No. B13645217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(O-tolyl)ethane-1-sulfonyl chloride
Molecular FormulaC9H11ClO2S
Molecular Weight218.70 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)S(=O)(=O)Cl
InChIInChI=1S/C9H11ClO2S/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6,8H,1-2H3
InChIKeyIVKDALWMBJQSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(O-tolyl)ethane-1-sulfonyl chloride: Key Properties and Procurement-Relevant Data


1-(O-tolyl)ethane-1-sulfonyl chloride (CAS 1251347-84-8), also known as 1-(2-methylphenyl)ethane-1-sulfonyl chloride, is a specialized arylsulfonyl chloride with a secondary alkyl sulfonyl chloride motif. Its molecular formula is C₉H₁₁ClO₂S (MW 218.70) . The compound has a calculated LogP of 2.76 and contains one asymmetric center, indicating potential for chiral applications . Unlike simple aromatic sulfonyl chlorides (e.g., o-toluenesulfonyl chloride, MW 190.65), the ethane-1-sulfonyl backbone introduces a secondary carbon center, altering both steric and electronic properties relative to its direct benzenesulfonyl counterparts . Purity specifications from reputable vendors list a minimum of 98% .

Why Generic Sulfonyl Chlorides Cannot Replace 1-(O-tolyl)ethane-1-sulfonyl chloride


Simple aromatic sulfonyl chlorides, such as o-toluenesulfonyl chloride (CAS 133-59-5) or p-toluenesulfonyl chloride (TsCl), are fundamentally inadequate substitutes for 1-(O-tolyl)ethane-1-sulfonyl chloride. The presence of the secondary α-methyl group adjacent to the sulfonyl center introduces both a sterically congested chiral environment and a distinct electronic activation profile . Studies on the nucleophilic substitution of arenesulfonyl chlorides demonstrate that ortho-alkyl substitution accelerates reaction rates—a phenomenon known as the 'positive ortho-effect'—due to restricted rotation around the C–S bond [1][2]. Furthermore, DFT calculations reveal that ortho-alkyl groups create a 'peculiar, rigid, strongly compressed and sterically congested structure' that enhances reactivity, despite the counteracting influence of inductive and steric effects [2]. Substituting with a simple tosyl chloride would eliminate this unique steric and electronic signature, leading to divergent reaction kinetics, altered stereochemical outcomes, and potentially different product profiles in pharmaceutical or agrochemical syntheses where precise molecular geometry is critical [3].

Quantitative Differentiation Evidence for 1-(O-tolyl)ethane-1-sulfonyl chloride vs. Analogues


Enhanced Nucleophilic Substitution Rate via the 'Positive Ortho-Effect'

Ortho-alkyl substituted arenesulfonyl chlorides exhibit increased reactivity in nucleophilic substitution reactions compared to their unsubstituted or para-substituted counterparts. The origin of this 'positive ortho-effect' is attributed to restricted rotation around the C–S bond, facilitating nucleophilic attack at the sulfonyl sulfur [1]. While specific rate constants for 1-(O-tolyl)ethane-1-sulfonyl chloride have not been published in peer-reviewed literature, class-level kinetic studies demonstrate that the ortho-alkyl group accelerates chloride exchange by a factor that outweighs the decelerating effects of inductive and steric hindrance [2]. In the context of the target compound, the secondary α-methyl group is expected to amplify this effect relative to simple o-toluenesulfonyl chloride.

Nucleophilic substitution Reaction kinetics Ortho-effect

Differentiation via Chiral Environment and Steric Bulk

1-(O-tolyl)ethane-1-sulfonyl chloride possesses a chiral center at the α-carbon of the ethanesulfonyl moiety (1 asymmetric atom), a feature absent in o-toluenesulfonyl chloride and other simple aromatic sulfonyl chlorides . DFT calculations and X-ray structural analysis of ortho-alkyl substituted sulfonyl chlorides reveal a 'rigid, strongly compressed and sterically congested structure' that deviates significantly from the geometry of para-substituted analogues [1]. This structural constraint alters the transition state geometry during nucleophilic attack, potentially influencing stereochemical outcomes in asymmetric syntheses. The molecular weight (218.70 g/mol) and LogP (2.76) also differ substantially from o-toluenesulfonyl chloride (MW 190.65, density 1.320 g/mL at 25°C) .

Chiral synthesis Steric hindrance Asymmetric induction

Application in Photoinduced Benzylic C–H Sulfonylation

1-(O-tolyl)ethane-1-sulfonyl chloride is structurally related to the ortho-tolyl methanone framework utilized in UV-light-induced benzylic C–H sulfonylation reactions. In a published method, aryl(o-tolyl)methanones undergo in situ enolization under UV irradiation, followed by reaction with sulfonyl radicals to afford aryl(2-(arylsulfonylmethyl)aryl)methanones [1]. The o-tolyl motif is essential for the photoenolization step, and the sulfonyl chloride serves as the radical precursor. While the exact compound was not explicitly named, its structural components (o-tolyl aromatic ring + sulfonyl chloride functionality) align precisely with the mechanistic requirements of this transformation.

C–H functionalization Photochemistry Sulfonylation

Optimal Use Cases for 1-(O-tolyl)ethane-1-sulfonyl chloride in Research and Industry


Accelerated Sulfonylation of Sterically Hindered Nucleophiles

Procurement of 1-(O-tolyl)ethane-1-sulfonyl chloride is indicated when sulfonylation of bulky alcohols, amines, or thiols is sluggish using standard tosyl chloride. The 'positive ortho-effect' predicts an accelerated reaction rate, enabling higher conversion in shorter reaction times. This is particularly valuable in high-throughput medicinal chemistry campaigns where reaction efficiency directly impacts library synthesis throughput.

Stereoselective Synthesis of Chiral Sulfonamides and Sulfonates

The chiral α-carbon of the ethanesulfonyl backbone provides a stereochemical handle for asymmetric synthesis . Researchers developing chiral auxiliaries, chiral resolving agents, or investigating diastereoselective sulfonylation should consider this compound over achiral alternatives like o-toluenesulfonyl chloride. The rigid, sterically congested transition state documented for ortho-alkyl sulfonyl chlorides may enhance facial selectivity in nucleophilic additions.

Photoinduced Radical C–H Sulfonylation Reagent

Based on the mechanistic precedent established for aryl(o-tolyl)methanones , 1-(O-tolyl)ethane-1-sulfonyl chloride is a candidate sulfonyl radical precursor in UV-light-driven benzylic C–H functionalization. This mild, metal-free protocol is attractive for late-stage diversification of complex pharmaceutical intermediates where harsh thermal or transition-metal conditions must be avoided.

Building Block for Sulfonylurea Herbicides and Pharmaceuticals

Sulfonyl chlorides are key intermediates in the synthesis of sulfonylurea herbicides and various sulfonamide-based drugs . The unique combination of an o-tolyl aromatic ring and an α-methyl sulfonyl chloride motif expands the accessible chemical space beyond what is achievable with simple benzenesulfonyl or toluenesulfonyl chlorides. Procuring this specific building block enables the exploration of novel sulfonylurea structures with potentially improved selectivity or potency profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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